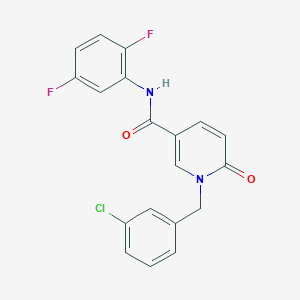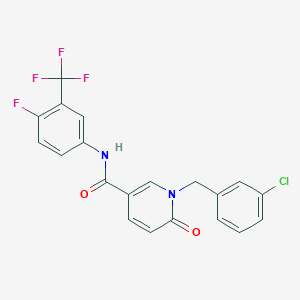
1-(3-chlorobenzyl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorobenzyl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound that features a combination of functional groups, including a chlorobenzyl group, a fluoro-trifluoromethylphenyl group, and a dihydropyridine carboxamide
Méthodes De Préparation
The synthesis of 1-(3-chlorobenzyl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the chlorobenzyl intermediate: This step involves the chlorination of benzyl compounds under controlled conditions.
Introduction of the fluoro-trifluoromethylphenyl group: This step may involve the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Cyclization to form the dihydropyridine ring: This step involves the use of cyclization agents and conditions that promote the formation of the dihydropyridine ring.
Amidation to form the carboxamide: This step involves the reaction of the intermediate with an amine to form the final carboxamide product.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
1-(3-chlorobenzyl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and temperature control. Major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the compound.
Applications De Recherche Scientifique
1-(3-chlorobenzyl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of new materials with specific properties, such as improved thermal stability or electronic conductivity.
Biological Research: The compound can be used as a tool for studying biological processes, such as enzyme inhibition or receptor binding.
Industrial Applications: The compound can be used in the development of new industrial processes or products, such as catalysts or coatings.
Mécanisme D'action
The mechanism of action of 1-(3-chlorobenzyl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme or receptor, inhibiting its activity or modulating its function. The molecular pathways involved in its mechanism of action depend on the specific target and the nature of the interaction.
Comparaison Avec Des Composés Similaires
1-(3-chlorobenzyl)-N-(4-fluoro-3-(trifluoromethyl)phenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide can be compared with other similar compounds, such as:
1-(3-chlorobenzyl)-N-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide: This compound lacks the trifluoromethyl group, which may affect its chemical and biological properties.
1-(3-chlorobenzyl)-N-(4-trifluoromethylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide: This compound lacks the fluoro group, which may affect its reactivity and binding affinity.
1-(3-chlorobenzyl)-N-(4-fluoro-3-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide: This compound lacks the trifluoromethyl group, which may affect its stability and solubility.
The uniqueness of this compound lies in its combination of functional groups, which may confer specific chemical and biological properties that are not present in similar compounds.
Propriétés
Formule moléculaire |
C20H13ClF4N2O2 |
|---|---|
Poids moléculaire |
424.8 g/mol |
Nom IUPAC |
1-[(3-chlorophenyl)methyl]-N-[4-fluoro-3-(trifluoromethyl)phenyl]-6-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C20H13ClF4N2O2/c21-14-3-1-2-12(8-14)10-27-11-13(4-7-18(27)28)19(29)26-15-5-6-17(22)16(9-15)20(23,24)25/h1-9,11H,10H2,(H,26,29) |
Clé InChI |
FUAPPXLXOUXIRO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)CN2C=C(C=CC2=O)C(=O)NC3=CC(=C(C=C3)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11255366.png)
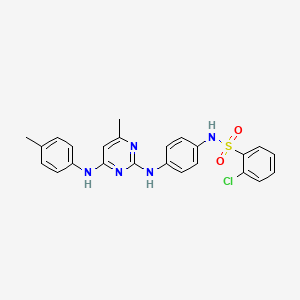
![3-tert-butyl-7-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B11255372.png)

![Methyl 2-(5-chlorothiophene-2-amido)-6-ethyl-4H,5H,6H,7H-thieno[2,3-C]pyridine-3-carboxylate](/img/structure/B11255388.png)
![3-(4-Bromophenyl)-8-(methylsulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11255393.png)
![4-methyl-6-[(3-methylbut-2-en-1-yl)oxy]-3-phenyl-2H-chromen-2-one](/img/structure/B11255398.png)
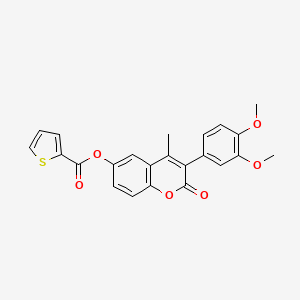
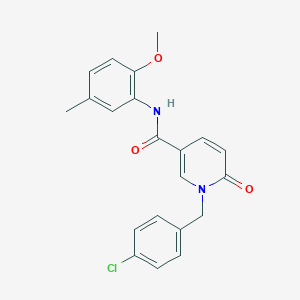
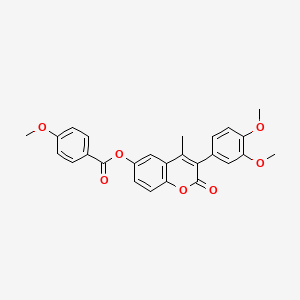
![1-phenyl-2-({5-(pyridin-3-yl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone](/img/structure/B11255433.png)
![5-fluoro-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11255435.png)
![3,5-Dimethyl-4-[(4-methylpiperidyl)sulfonyl]pyrazolyl 4-bromophenyl ketone](/img/structure/B11255436.png)
